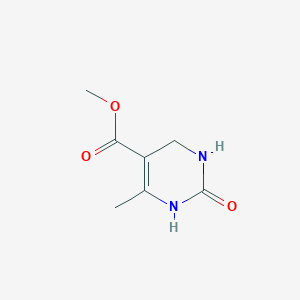

6-Metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized via the modified Biginelli reaction, a multicomponent reaction involving benzaldehyde, p-tolylurea, and methyl acetoacetate. This reaction is promoted by microwave irradiation and catalyzed by TsOH under solvent-free conditions, yielding high efficiency and purity (Qing Chen, Qingjian Liu, Haiping Wang, 2012).

Molecular Structure Analysis

The molecular structure of methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been elucidated using various crystallographic and spectroscopic techniques. Studies on its solvatomorphism have revealed the existence of anhydrous and solvated forms, indicating the compound's ability to form stable structures with solvent molecules. These structures are stabilized by hydrogen-bonding interactions, such as N-H...O=C and C-H...O=C, contributing to its chemical properties and reactivity (Annie Cleetus, G. Rani, G. B. Dharma Rao, D. Chopra, 2020).

Chemical Reactions and Properties

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate participates in various chemical reactions, demonstrating a range of reactivities that are essential for organic synthesis. Its methyl and carboxylate groups can undergo transformations, including oxidation and substitution reactions, enabling the synthesis of diverse derivatives with different functional groups. These reactions are crucial for expanding the molecular diversity of related compounds (E. L. Khanina, G. Ya. Dubur, 1982).

Aplicaciones Científicas De Investigación

- Reacción de Biginelli: LaSOM® 293 se sintetiza utilizando la reacción de Biginelli, una reacción de tres componentes que implica un aldehído, un compuesto activo de metileno hidrógeno y urea (o su análogo). Esta reacción produce heterociclos altamente funcionalizados, lo que la convierte en una herramienta poderosa para el descubrimiento de fármacos .

- Potencial anticancerígeno: Las dihidropirimidinonas (DHPM) como LaSOM® 293 se han investigado por sus efectos farmacológicos, particularmente en el desarrollo de fármacos anticancerígenos. Monastrol, una DHPM, actúa como un inhibidor de la kinesina-5, lo que lleva al arresto del ciclo celular y la apoptosis .

- Los derivados de LaSOM® 293 se han evaluado para sus actividades antimicrobianas y anticancerígenas. Los estudios QSAR proporcionan información sobre sus relaciones estructura-actividad, ayudando en el diseño de nuevos compuestos .

- Un enfoque verde implica el uso de arenos metilados como sucedáneos de aldehídos, generación in situ de urea y ácido láctico ecológico como catalizador para la síntesis de 2-oxo-1,2,3,4-tetrahidropirimidinas (incluida LaSOM® 293) en condiciones sin disolvente mediante la reacción de Biginelli .

- Los derivados de pirimidina relacionados, como la 4-metil-2-(1,2,3,6-tetrahidropiridin-4-il)pirimidina, exhiben actividades neuroprotectoras. Estos compuestos pueden ser prometedores para los trastornos neurológicos .

Química medicinal y desarrollo de fármacos

Evaluación antimicrobiana y anticancerígena

Síntesis verde y sostenibilidad

Propiedades neuroprotectoras

Investigación proteómica

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit enzymes like kinesin-5 , which plays a crucial role in the separation of genetic material during mitosis .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes such as cell cycle arrest at the g2/m phase and activation of signaling pathways, which leads to cellular apoptosis .

Biochemical Pathways

Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Propiedades

IUPAC Name |

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXPYWZLXYKNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNC(=O)N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)